3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Catalog No.
S12201396
CAS No.
1190319-96-0
M.F
C7H5IN2O
M. Wt
260.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

CAS Number

1190319-96-0

Product Name

3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

IUPAC Name

3-iodo-1,5-dihydropyrrolo[3,2-c]pyridin-4-one

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

InChI

InChI=1S/C7H5IN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,10H,(H,9,11)

InChI Key

NAEZDHOSGZUUPK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1NC=C2I

3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound belonging to the pyrrolo[3,2-c]pyridine family. This compound features a unique structural arrangement that includes a pyrrole ring fused to a pyridine ring, with an iodine atom at the 3-position and a carbonyl group at the 4-position. The molecular formula for this compound is C₈H₆IN₃O, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be categorized into several types of reactions:

  • Substitution Reactions: The iodine atom can be substituted with various nucleophiles, allowing for the formation of diverse derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: Under certain conditions, the compound can undergo oxidation, potentially converting the carbonyl group into a carboxylic acid.

These reactions enable the synthesis of various derivatives that may exhibit different biological properties.

Research indicates that 3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one possesses significant biological activity. It has been explored for its potential as an enzyme inhibitor and receptor modulator. Studies suggest that this compound may exhibit anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for further pharmacological investigation. The presence of the iodine atom may enhance its biological activity by influencing molecular interactions with biological targets.

Several synthetic routes have been developed for the preparation of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one:

  • Iodination of Pyrrolo[3,2-c]pyridine Precursors: This method involves the direct iodination of pyrrolo[3,2-c]pyridine derivatives using molecular iodine or iodinating agents under acidic conditions.
  • Cyclization Reactions: Starting from appropriate pyridine and pyrrole precursors, cyclization reactions can yield the desired product through controlled reaction conditions.
  • Functional Group Transformations: Existing derivatives can be modified through functional group transformations to yield 3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could lead to new derivatives with enhanced properties.

The applications of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one span various fields:

  • Medicinal Chemistry: Due to its potential biological activity, it is being investigated as a lead compound for drug development targeting various diseases.
  • Material Science: Its unique structure may be utilized in creating novel materials with specific electronic or optical properties.
  • Chemical Research: It serves as a valuable building block in organic synthesis for developing more complex heterocyclic compounds.

Interaction studies have shown that 3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one interacts with specific molecular targets such as enzymes and receptors. The iodine atom's electrophilic nature allows it to participate in various biochemical interactions, which can modulate enzyme activity or receptor binding affinity. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic effects.

Several compounds share structural similarities with 3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-olChlorine and iodine substitutionExhibits different reactivity due to chlorine presence
3-Nitro-1H-pyrrolo[2,3-b]pyridineNitro group at the 3-positionPotentially different biological activities due to nitro functionality
1H-Pyrrolo[3,4-b]quinolineFused quinoline structureOffers distinct electronic properties due to quinoline system

Uniqueness

The uniqueness of 3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one lies in its specific substitution pattern and structural features that impart distinct chemical reactivity and potential biological activity. The combination of an iodine atom and a carbonyl group enables diverse chemical transformations and enhances its interaction profile with biological targets compared to similar compounds. This specificity makes it a valuable subject for further research in both synthetic chemistry and pharmacology.

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

259.94466 g/mol

Monoisotopic Mass

259.94466 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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